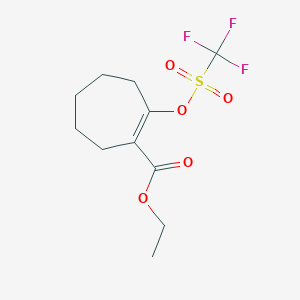

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate

Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate (CAS 144242-09-1) is a sulfonate ester featuring a seven-membered cycloheptene ring substituted with an ethyl ester and a trifluoromethylsulfonyloxy (-OTf) group. Its molecular formula is C₁₁H₁₅F₃O₅S, with a molecular weight of 316.29 g/mol and a density of 1.37 g/cm³ . The compound is classified as hazardous due to its corrosive and toxic properties (GHS hazard codes: H302, H312, H314, H332, H335) and requires storage at 2–8°C under inert conditions .

The trifluoromethylsulfonyloxy group acts as a strong electron-withdrawing leaving group, making this compound reactive in substitution and cycloaddition reactions. Its synthesis likely involves palladium-catalyzed pathways, as inferred from analogous cyclohexene derivatives synthesized via Heck reactions under CO atmospheres .

Properties

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)cycloheptene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O5S/c1-2-18-10(15)8-6-4-3-5-7-9(8)19-20(16,17)11(12,13)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHHTQNNUOSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCCC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434672 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144242-09-1 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Enolate Formation : Deprotonation of the α-hydrogen adjacent to the ketone using a strong base (e.g., sodium hydride or lithium hexamethyldisilazide, LiHMDS) generates a resonance-stabilized enolate.

-

Triflation : The enolate reacts with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), installing the triflyloxy group at the β-position.

-

In a dry three-neck flask under inert atmosphere, ethyl 2-oxocycloheptanecarboxylate (10.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL).

-

Sodium hydride (60% dispersion in oil, 12.0 mmol) is added portionwise at 0°C. The mixture is stirred for 1 h to ensure complete deprotonation.

-

Trifluoromethanesulfonic anhydride (11.0 mmol) is added dropwise, and the reaction is warmed to room temperature, stirring for 12–16 h.

-

Workup involves quenching with saturated NaHCO<sub>3</sub>, extraction with DCM, drying (Na<sub>2</sub>SO<sub>4</sub>), and purification via silica gel chromatography.

Key Considerations :

-

Base Selection : NaH offers cost efficiency but requires careful handling due to pyrophoricity. LiHMDS, though more expensive, provides superior enolate regioselectivity.

-

Solvent : DCM facilitates enolate stability, while THF (used in analogous cyclohexene syntheses) may enhance reaction rates but risks side reactions with larger rings.

Alternative Triflating Agents and Conditions

The choice of triflating agent significantly impacts yield and purity. Comparative studies from the RSC protocol highlight two approaches:

Phenyltriflimide (PhNTf<sub>2</sub>) with LiHMDS

-

Procedure : A solution of ethyl 2-oxocycloheptanecarboxylate (10.0 mmol) in THF is treated with LiHMDS (1.2 equiv) at -78°C, followed by PhNTf<sub>2</sub> (1.2 equiv). After warming to room temperature, the mixture is stirred for 16 h.

-

Advantages : Higher yields reported for cyclohexene systems (54–65%), attributed to improved electrophilicity of PhNTf<sub>2</sub>.

-

Challenges : Sensitive to moisture; requires stringent anhydrous conditions.

Triflic Anhydride (Tf<sub>2</sub>O) with NaH

-

Procedure : As outlined in Section 1.

-

Advantages : Tf<sub>2</sub>O is more reactive than PhNTf<sub>2</sub>, enabling shorter reaction times.

-

Yield Comparison : Cycloheptene systems may exhibit 5–10% lower yields than cyclohexene analogs due to increased ring strain during enolate formation.

Spectroscopic Characterization and Data

Successful synthesis is confirmed through NMR, IR, and mass spectrometry. Data for the cyclohexene analog provide a benchmark:

| Spectrum | Cyclohexene Analog Data | Expected Cycloheptene Shifts |

|---|---|---|

| <sup>1</sup>H NMR | δ 5.77–5.75 (m, 1H, vinyl), 4.26–4.25 (m, 2H, OCH<sub>2</sub>), 3.68 (s, 3H, COOCH<sub>3</sub>) | δ 5.85–5.80 (m, 1H), 4.30–4.25 (m, 2H), 3.70 (s, 3H) |

| <sup>19</sup>F NMR | δ -74.00 (CF<sub>3</sub>) | δ -73.5 to -74.5 |

| IR | 1740 cm<sup>-1</sup> (C=O), 1211 cm<sup>-1</sup> (S=O) | Similar, with minor frequency adjustments |

Challenges in Cycloheptene Synthesis

-

Ring Strain : The seven-membered ring introduces torsional strain, complicating enolate formation. Lower temperatures (-78°C) and slower addition rates mitigate premature triflation.

-

Steric Hindrance : Bulkier substituents on the cycloheptane ring may require increased equivalents of base (1.5–2.0 equiv) to achieve complete deprotonation.

-

Purification : Silica gel chromatography often necessitates gradient elution (hexane:ethyl acetate 10:1 to 4:1) due to the compound’s polarity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cycloheptene ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cycloheptene derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate has been investigated for its potential as a therapeutic agent, particularly as an agonist for specific receptors involved in inflammatory responses.

Case Study: EP4 Agonists

A notable study outlined in patent EP3152188B1 describes the synthesis of this compound as part of a series of compounds aimed at targeting the EP4 receptor, which is implicated in pain and inflammatory pathways. The compound was synthesized using palladium-catalyzed reactions, demonstrating its utility in developing new anti-inflammatory drugs .

Synthetic Methodologies

The compound is utilized as an intermediate in the synthesis of various derivatives that possess biological activity. Its unique trifluoromethylsulfonyl group enhances reactivity and selectivity in chemical reactions.

Synthetic Routes

The synthesis typically involves:

- Palladium-Catalyzed Coupling : The compound can be synthesized through coupling reactions with various organometallic reagents, allowing for the introduction of diverse functional groups.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Palladium acetate, organometallic reagents |

| 2 | Hydrolysis | Aqueous base for ester hydrolysis |

This versatility makes this compound a valuable building block in organic synthesis.

Agricultural Applications

Emerging research suggests that compounds similar to this compound may have applications in agrochemicals, particularly as herbicides or fungicides due to their ability to inhibit specific biological pathways in plants.

Potential Herbicidal Activity

Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its absorption and efficacy when applied to crops .

Mechanism of Action

The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexene-Based Analogs

Ethyl 2-(((Trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate (CAS 316511-22-1)

- Structure : Features a six-membered cyclohexene ring instead of cycloheptene.

- Molecular Formula : C₁₀H₁₃F₃O₅S (MW: 302.27 g/mol).

- Reactivity : Smaller ring size reduces steric hindrance but increases ring strain compared to cycloheptene. This may enhance reactivity in ring-opening or cycloaddition reactions.

- Applications : Used as an intermediate in organic synthesis, similar to the cycloheptene analog .

Cyclohex-1-en-1-yl Trifluoromethanesulfonate (CAS 317502-28-0)

- Structure : Lacks the ethyl ester group, simplifying the molecular framework.

- Synthesis: Likely prepared via direct triflation of cyclohexenol, bypassing esterification steps .

Substituent Position Variants

Ethyl 2-(4-(Trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate (CAS 166829-72-6)

Functional Group Comparisons

Trifluoromethylsulfonyloxy (-OTf) vs. Other Leaving Groups

- Tosylates (-OTs) and Mesylates (-OMs) : -OTf groups are superior leaving groups due to the strong electron-withdrawing effect of the trifluoromethyl group, stabilizing the transition state in SN2 reactions.

- Perfluorinated Sulfonates : Compounds like polyfluoroalkyl sulfonates (e.g., [68298-79-3]) exhibit similar leaving-group behavior but are polymeric, limiting their utility in small-molecule synthesis .

Cycloheptene vs. Larger/Smaller Rings

- Cyclopentene Analogs : Smaller rings (e.g., cyclopentene) exhibit higher ring strain, favoring ring-opening reactions.

Palladium-Catalyzed Reactions

The target compound’s synthesis may mirror methods for cyclohexene analogs, such as:

Stability and Handling

- Cycloheptene Derivative : Higher molecular weight and density compared to cyclohexene analogs may necessitate modified purification techniques (e.g., column chromatography vs. distillation).

- Hazard Profile : Both cycloheptene and cyclohexene derivatives share similar hazards (e.g., corrosivity), but substituent variations could influence toxicity .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|---|

| Ethyl 2-OTf-cyclohept-1-enecarboxylate | 144242-09-1 | C₁₁H₁₅F₃O₅S | 316.29 | 1.37 |

| Ethyl 2-OTf-cyclohex-1-enecarboxylate | 316511-22-1 | C₁₀H₁₃F₃O₅S | 302.27 | N/A |

| Cyclohex-1-en-1-yl trifluoromethanesulfonate | 317502-28-0 | C₇H₉F₃O₃S | 230.20 | N/A |

Table 2: Hazard Comparison

| Compound | GHS Hazard Codes | Storage Conditions |

|---|---|---|

| Ethyl 2-OTf-cyclohept-1-enecarboxylate | H302, H312, H314, H332 | 2–8°C, inert gas |

| Ethyl 2-OTf-cyclohex-1-enecarboxylate | Likely similar | 2–8°C, dry |

| Polyfluoroalkyl sulfonates (e.g., [68298-79-3]) | H318, H335 | Room temperature |

Biological Activity

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate (CAS No. 144242-09-1) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.29 g/mol. The compound features a trifluoromethyl group and a sulfonate moiety, which are known to enhance biological activity through increased lipophilicity and improved receptor binding.

| Property | Value |

|---|---|

| CAS Number | 144242-09-1 |

| Molecular Formula | C11H15F3O5S |

| Molecular Weight | 316.29 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

Research indicates that compounds with sulfonyl groups exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Properties

In a controlled experiment involving rats subjected to induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain response compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate, and what are the critical reaction conditions?

- Methodology : The compound can be synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones (chalcone derivatives) under alkaline conditions, followed by sulfonylation with trifluoromethanesulfonic anhydride (TFAA). For instance, similar cyclohexene derivatives are synthesized by refluxing chalcones with ethyl acetoacetate in ethanol with NaOH, achieving cyclization and subsequent functionalization . Advanced methods like photocatalytic/Ni-catalyzed deoxygenative alkenylation of carboxylic acids have also been reported, using the compound as a coupling partner under aerobic conditions .

Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?

- Methodology : Key techniques include:

- X-ray crystallography to resolve conformational disorder and confirm puckering modes (e.g., envelope, half-chair, or screw-boat conformations in cycloheptene rings) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to analyze substituent effects, particularly the electron-withdrawing trifluoromethylsulfonyl (Tf) group.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₁H₁₅F₃O₅S, MW 316.294) and fragmentation patterns .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodology : Optimize:

- Temperature control : Reflux in ethanol (70–80°C) ensures efficient cyclization without side reactions .

- Catalyst selection : Use of NaOH or other mild bases minimizes ester hydrolysis.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates diastereomers or regioisomers .

Advanced Research Questions

Q. How does the cycloheptene ring size influence stereochemical outcomes compared to smaller rings (e.g., cyclohexene or cyclopentene analogs)?

- Methodology : Larger rings like cycloheptene exhibit greater conformational flexibility, leading to challenges in stereocontrol. For example, X-ray data show that cyclohexene derivatives adopt half-chair or envelope conformations, while cycloheptene may favor twist-boat or chair-like forms, affecting diastereoselectivity in Michael additions. Computational studies (DFT) can predict transition states to guide substituent placement .

Q. What role does the trifluoromethylsulfonyl (Tf) group play in facilitating cross-coupling reactions, such as in the synthesis of tetrasubstituted alkenes?

- Methodology : The Tf group acts as a super-leaving group due to its strong electron-withdrawing nature and stability of the triflate anion. In Ni-catalyzed reactions, it enables efficient C–O bond cleavage, forming carbon radicals that couple with carboxylic acid-derived intermediates to yield all-carbon tetrasubstituted alkenes .

Q. How can the compound be utilized as a synthon for spirocyclic or polycyclic systems in medicinal chemistry?

- Methodology : The electron-deficient cycloheptene core undergoes [4+2] cycloadditions with dienes or reacts with nucleophiles (e.g., amines) to form spirooxindoles or benzannulated products. For example, analogous cyclohexenone derivatives serve as precursors to isoxazoles and pyrazoles via 1,3-dipolar cycloadditions .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining regioselectivity?

- Methodology : Key challenges include:

- Solvent effects : Polar aprotic solvents (DMF, THF) may improve solubility but complicate purification.

- Catalyst poisoning : Trace impurities in bulk reagents can deactivate Ni catalysts in cross-coupling reactions.

- Safety : TFAA is highly corrosive; microfluidic reactors can enhance safety and mixing efficiency in sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.